Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 2,4-diamino-3-fluoro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O4/c1-16-8(13)3-2-4(12(14)15)7(11)5(9)6(3)10/h2H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBALXPMHIYPOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1N)F)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731657 | |
| Record name | Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918321-18-3 | |
| Record name | Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,4-diamino-3-fluoro-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the methyl esterification of 2,3,4-trifluoro-5-nitrobenzoic acid, followed by substitution reactions at the 2 and 4 positions with ammonium hydroxide solution . The reaction is typically carried out in a solvent such as 1,4-dioxane, and the mixture is heated to temperatures between 79 and 105°C under pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino groups.
Common Reagents and Conditions
Substitution Reactions: Ammonium hydroxide solution is commonly used for substitution reactions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Major Products Formed
Substitution Reactions: Products with substituted amino groups.
Reduction Reactions: Products with reduced nitro groups to amino groups.
Oxidation Reactions: Products with oxidized amino groups.
Scientific Research Applications
Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogs with variations in substituents, functional groups, and reactivity (Table 1).
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Amino vs. Chlorine Substituents: this compound exhibits higher reactivity in nucleophilic aromatic substitution (SNAr) compared to chlorine-substituted analogs (e.g., Methyl 2,4-dichloro-5-nitrobenzoate). The amino groups act as strong electron donors, activating the aromatic ring for further functionalization .
- Fluorine Effects: The electron-withdrawing fluorine at position 3 stabilizes intermediates during synthesis but may reduce solubility in polar solvents compared to non-fluorinated analogs like Methyl 3,4-diamino-5-nitrobenzoate .
- Instability of Diamines: Unlike its dichloro or non-aminated analogs, the diamine groups in this compound render it prone to oxidation, requiring immediate use in subsequent reactions .
Biological Activity
Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS Number: 918321-18-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, particularly its antimicrobial and anticancer activities, as well as its structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₈H₈FN₃O₄
- Molecular Weight : Approximately 229.17 g/mol
- Functional Groups : Contains amino, nitro, and fluoro groups which contribute to its biological activity.
The compound's unique arrangement of functional groups may enhance its interaction with biological targets compared to structurally similar compounds.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , making it a candidate for antibiotic development. The nitro group can be reduced to an amine under specific conditions, potentially leading to derivatives with altered biological activities.
A comparative analysis of similar compounds shows that modifications in the structure can significantly impact their efficacy against various microbial strains. For instance, compounds with a similar structure have shown effectiveness against Candida albicans and other pathogenic fungi .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties . Compounds with analogous structures often demonstrate activity against cancer cell lines, indicating that this compound could inhibit cancer cell proliferation through specific enzyme interactions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes the structural similarities and differences among related compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 | 0.88 |
| Methyl 5-fluoro-2-nitrobenzoate | 393-85-1 | 0.88 |
| Methyl 4,5-difluoro-2-nitrobenzoate | 1015433-96-1 | 0.87 |
| Methyl 2-amino-5-fluoro-3-nitrobenzoate | 328547-11-1 | 0.90 |
| Methyl 2-amino-6-fluoro-3-nitrobenzoate | 346691-23-4 | 0.88 |
The similarity index indicates the degree of structural resemblance to this compound, which can guide future synthetic modifications aimed at enhancing potency and selectivity against targeted biological pathways.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in microbial resistance and cancer proliferation pathways. Further investigations are ongoing to clarify these interactions fully .
- Comparative Analysis with Other Antifolates : A study on fluorine-labeled antifolates showed that modifications in the fluorine position minimally impacted binding affinities to target enzymes like dihydrofolate reductase (DHFR), suggesting that similar strategies could be applied to this compound to enhance its therapeutic profile .
Q & A
Q. Characterization :
- NMR : ¹H/¹³C NMR confirms substitution patterns and amine proton integration.
- HRMS : Validates molecular ion peaks and fragmentation pathways .
- IR : Identifies NH₂ stretching (3300–3500 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520 and ~1350 cm⁻¹) .
Basic: How do researchers ensure the stability of this compound during storage and handling?
Methodological Answer:
- Storage : Protect from light and moisture at –20°C in amber glass vials. The nitro and amine groups are prone to photodegradation and oxidation .
- Handling : Use inert atmospheres (N₂/Ar) for air-sensitive steps. Amines may react with CO₂ to form carbamates .
- Stability Testing : Monitor via HPLC over 72 hours at 25°C; degradation products include nitroso derivatives and demethylated analogs .
Advanced: How can regioselectivity challenges in nitration/fluorination steps be addressed?
Methodological Answer:
- Nitration : Use steric directing groups (e.g., methyl esters) to favor para/ortho substitution. Meta-directing fluorine at position 3 requires precise temperature control (0–5°C) to prevent isomerization .
- Fluorination : Diazotization of aniline intermediates with NaNO₂/HCl, followed by HF/pyridine, ensures selective fluorine placement .
- Computational Modeling : DFT calculations predict electron density maps to optimize substituent positioning .
Advanced: What analytical contradictions arise in structural elucidation, and how are they resolved?
Methodological Answer:
- NMR vs. X-ray Conflicts : Discrepancies in amine proton shifts (e.g., hydrogen bonding in solid vs. solution states) are resolved via X-ray crystallography .
- Mass Spec Fragmentation : Unexpected fragments (e.g., loss of NH₂ groups) require tandem MS/MS and isotopic labeling to confirm pathways .
- IR Ambiguities : Overlapping NH₂ and NO₂ peaks are deconvoluted using second-derivative spectroscopy .
Advanced: How do substituent effects (NH₂, F, NO₂) influence reactivity in downstream applications?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) :
- Biological Activity : Fluorine enhances membrane permeability, while nitro groups confer antimicrobial properties in analogs .
Advanced: What optimization strategies improve synthetic yields of this compound?
Methodological Answer:
- Stepwise Yield Tracking : Isolate intermediates after each step (e.g., nitro→amine reduction) to identify bottlenecks .
- Catalyst Screening : Pd/C or Raney Ni for hydrogenation steps; optimize H₂ pressure (3–5 atm) and solvent polarity (EtOH vs. THF) .
- Microwave-Assisted Synthesis : Reduces reaction time for esterification from 12 hours to 30 minutes at 80°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
